Brigatinib-d3
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Overview
Description
Brigatinib-d3 is a deuterated form of brigatinib, a next-generation anaplastic lymphoma kinase inhibitor. It is primarily used in the treatment of anaplastic lymphoma kinase positive metastatic non-small cell lung cancer. The deuterated form, this compound, is designed to improve the pharmacokinetic properties of the original compound by replacing certain hydrogen atoms with deuterium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Brigatinib-d3 involves several key steps:
Substitution Reaction: 2,4,5-trichloropyrimidine reacts with 2-(dimethylphospho)aniline under the action of an acid-binding agent to obtain an intermediate.
Substitution Reaction: 2-nitro-5-fluorobenzene methyl ether reacts with 1-methyl-4-(4-piperidyl)-piperazine under the action of an acid-binding agent to obtain another intermediate.
Catalytic Hydrogenation: The product from the second step undergoes palladium-carbon catalytic hydrogenation to obtain a further intermediate.
Amine Substitution Reaction: The intermediates from the first and third steps undergo an amine substitution reaction under acidic catalysis to obtain the crude product of this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Brigatinib-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Brigatinib-d3 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of brigatinib.
Biology: Used in cell culture studies to investigate the effects of anaplastic lymphoma kinase inhibition on cell growth and proliferation.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating anaplastic lymphoma kinase positive metastatic non-small cell lung cancer.
Industry: Used in the pharmaceutical industry for the development of new anaplastic lymphoma kinase inhibitors and related compounds
Mechanism of Action
Brigatinib-d3 acts as a tyrosine kinase inhibitor with activity against multiple kinases, including anaplastic lymphoma kinase, ROS1, and insulin-like growth factor 1 receptor. It also exhibits selectivity against epidermal growth factor receptor deletions and point mutations. The compound inhibits the in vitro viability of cells expressing EML4-ALK and 17 mutant forms associated with clinical resistance to anaplastic lymphoma kinase inhibitors .
Comparison with Similar Compounds
Similar Compounds
Crizotinib: A first-generation anaplastic lymphoma kinase inhibitor.
Ceritinib: A second-generation anaplastic lymphoma kinase inhibitor.
Alectinib: Another second-generation anaplastic lymphoma kinase inhibitor.
Lorlatinib: A third-generation anaplastic lymphoma kinase inhibitor.
Uniqueness
Brigatinib-d3 is unique due to its deuterated form, which improves its pharmacokinetic properties. It also exhibits a broader spectrum of activity against various anaplastic lymphoma kinase mutations compared to other inhibitors .
Properties
Molecular Formula |
C29H39ClN7O2P |
---|---|
Molecular Weight |
587.1 g/mol |
IUPAC Name |
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-[4-[4-(trideuteriomethyl)piperazin-1-yl]piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34)/i1D3 |
InChI Key |
AILRADAXUVEEIR-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC |
Origin of Product |
United States |
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